molecular formula C17H22O B1231103 Falcarinone

Falcarinone

Cat. No. B1231103
M. Wt: 242.36 g/mol
InChI Key: UQEBOJRXTNLPKZ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Falcarinone is a ynone.

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Falcarinone, along with other polyacetylenes like panaxynol and falcarindiol, has been found to inhibit nitric oxide synthase (iNOS). This inhibition is crucial in the context of certain inflammatory diseases where the overproduction of nitric oxide by iNOS contributes to the disease pathology. In particular, falcarinone and its related compounds have shown a marked reduction in nitrite production, a direct result of iNOS inhibition (Wang et al., 2000).

Induction of Antioxidant and Phase 2 Drug-Metabolizing Enzymes

Falcarinone has been observed to induce the expression of antioxidant enzymes and phase 2 drug-metabolizing enzymes in liver cells. This induction is mediated through the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative and electrophilic stress. Such properties suggest that falcarinone might exhibit chemopreventive activity (Ohnuma et al., 2009).

Impact on Cell Proliferation

Falcarinone and related polyacetylenes have shown differential effects on cell proliferation, especially in intestinal cells. These compounds, at specific concentrations, can inhibit the growth of both normal and cancerous intestinal cells. The research suggests that the presence of a hydroxyl group at a specific position in falcarinone could be important for its activity. This finding is significant in understanding the potential anticancer properties of falcarinone (Purup et al., 2009).

Anti-inflammatory Properties

Falcarinone has shown potent effects in attenuating intestinal inflammation, even more effectively than some known natural compounds. This action is partly due to its ability to regulate proinflammatory gene expression and upregulate protective enzymes like heme oxygenase-1. Such properties make falcarinone a candidate for further exploration in inflammatory diseases treatment (Stefanson & Bakovic, 2018).

Synthesis and Chemical Studies

The synthesis of falcarinone has been a subject of interest, with studies reporting methods for its practical synthesis. Understanding the synthesis of falcarinone is essential for its potential application in various fields, including pharmaceuticals (McLaughlin et al., 2010).

Autophagy and Cancer Cell Death

Falcarinone has been studied for its role in inducing autophagy and contributing to cell death in breast cancer cells. Its ability to induce endoplasmic reticulum stress and interact with cancer drug pathways presents an avenue for potential therapeutic applications in cancer treatment (Lu et al., 2017).

Suppression of Dendritic Cell Maturation

Falcarinone affects the function of dendritic cells, which are crucial in regulating the immune response. This compound has been found to suppress the maturation of these cells, suggesting potential uses in treating autoimmune or allergic diseases (Mitsui et al., 2010).

Effect on Gut Microbiota

Falcarinone's impact on gut microbiota composition, particularly in the context of colorectal cancer, has been explored. Its effect on the microbial community could be related to its antineoplastic properties, providing insights into the role of diet and microbiota in cancer prevention (Kobaek-Larsen et al., 2018).

properties

Product Name

Falcarinone

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

(9Z)-heptadeca-1,9-dien-4,6-diyn-3-one

InChI

InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11H,2-3,5-9,12H2,1H3/b11-10-

InChI Key

UQEBOJRXTNLPKZ-KHPPLWFESA-N

Isomeric SMILES

CCCCCCC/C=C\CC#CC#CC(=O)C=C

SMILES

CCCCCCCC=CCC#CC#CC(=O)C=C

Canonical SMILES

CCCCCCCC=CCC#CC#CC(=O)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Falcarinone
Reactant of Route 2
Falcarinone
Reactant of Route 3
Falcarinone
Reactant of Route 4
Falcarinone
Reactant of Route 5
Falcarinone
Reactant of Route 6
Falcarinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.